molecular formula C12H10ClFN2OS B11166787 2-(2-chloro-6-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

2-(2-chloro-6-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B11166787
M. Wt: 284.74 g/mol
InChI Key: WLXADDCBRNDQPF-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro-fluorophenyl group and a thiazolyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methylthiosemicarbazide with α-haloketones under basic conditions.

    Acylation Reaction: The thiazole derivative is then acylated with 2-(2-chloro-6-fluorophenyl)acetyl chloride in the presence of a base such as triethylamine to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to various derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide.

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Substitution: Derivatives with different substituents on the phenyl ring.

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-chloro-6-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, contributing to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The chloro and fluoro substituents on the phenyl ring can enhance its binding affinity and specificity towards these targets. The thiazole ring may also play a role in stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups. The presence of both chloro and fluoro substituents on the phenyl ring, along with the thiazole ring, imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and specialty chemicals.

Properties

Molecular Formula

C12H10ClFN2OS

Molecular Weight

284.74 g/mol

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C12H10ClFN2OS/c1-7-6-18-12(15-7)16-11(17)5-8-9(13)3-2-4-10(8)14/h2-4,6H,5H2,1H3,(H,15,16,17)

InChI Key

WLXADDCBRNDQPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)CC2=C(C=CC=C2Cl)F

solubility

36.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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